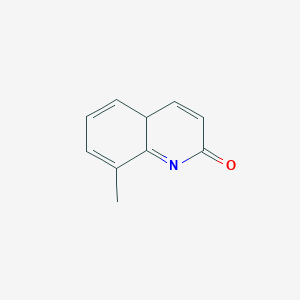

8-methyl-4aH-quinolin-2-one

Description

8-Methyl-4aH-quinolin-2-one is a bicyclic heterocyclic compound featuring a quinoline backbone with a methyl substituent at the 8-position and a ketone group at the 2-position. Its structural framework enables diverse chemical modifications, particularly at the 4-position, which is highly reactive due to electron-deficient character.

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

8-methyl-4aH-quinolin-2-one |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6,8H,1H3 |

InChI Key |

OGXATHLJIMFUOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2C1=NC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method is efficient and can be performed under mild conditions.

Another method involves the use of Friedländer quinoline synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

For industrial production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4aH-quinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolin-2,4-dione derivatives.

Reduction: Reduction reactions can convert it into 8-methyl-4aH-quinolin-2-ol.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

8-methyl-4aH-quinolin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methyl-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Structural Analogues and Reactivity

4-Chloro-8-methylquinolin-2(1H)-one

- Structure : Chlorine at the 4-position, methyl at the 8-position.

- Reactivity: Undergoes nucleophilic substitution (e.g., with thiourea, hydrazine, azide) to yield sulfanyl (6), hydrazino (8), azido (10), and amino (12) derivatives .

- Key Difference: The electron-withdrawing chlorine enhances electrophilicity at C-4 compared to unsubstituted 8-methyl-4aH-quinolin-2-one, accelerating nucleophilic attacks .

8-Methyl-4-sulfanylquinolin-2(1H)-one (6)

- Synthesis: Reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea at 170–190°C .

4-Amino-8-methylquinolin-2(1H)-one (12)

- Synthesis : Amination of 4-chloro precursor .

- Bioactivity: Amino derivatives often exhibit enhanced solubility and bioavailability compared to halogenated analogues .

8-Fluoro-2-methylquinolin-4(1H)-one

- Structure : Fluorine at the 8-position instead of methyl.

- Impact : Fluorine’s electronegativity increases metabolic stability and lipophilicity, influencing pharmacokinetics .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.